1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone
Description
1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone is a pyrazoline derivative characterized by a central dihydropyrazole ring substituted with two thiophen-2-yl groups at positions 3 and 3. The morpholinoethyl ketone moiety at position 1 distinguishes it from simpler pyrazoline derivatives. Its molecular formula is C₁₉H₂₁N₃O₃S, with a molecular weight of 371.5 g/mol (calculated) . This compound is synthesized via cyclization of chalcone precursors with hydrazine derivatives, followed by functionalization with morpholine-containing reagents, as inferred from analogous syntheses in and .
Properties
IUPAC Name |
1-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-2-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S2/c21-17(12-19-5-7-22-8-6-19)20-14(16-4-2-10-24-16)11-13(18-20)15-3-1-9-23-15/h1-4,9-10,14H,5-8,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZYWEMNYKGAEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Chalcones with Hydrazine Hydrate
The foundational step involves synthesizing the pyrazoline core via cyclocondensation. A chalcone derivative, 1,3-di(thiophen-2-yl)propenone, is reacted with hydrazine hydrate in absolute ethanol under reflux conditions (10–12 hours). This generates 3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazole (2a ) as a key intermediate.
Reaction Conditions
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Chalcone : 1,3-Di(thiophen-2-yl)propenone (5 mmol)
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Reagent : Hydrazine hydrate (5 mmol)
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Solvent : Absolute ethanol (30 mL)
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Temperature : Reflux (78–80°C)
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Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.
Mechanistic Insight
The reaction proceeds via nucleophilic attack of hydrazine on the α,β-unsaturated ketone, followed by cyclization to form the pyrazoline ring. Thiophene substituents at positions 3 and 5 enhance electronic stabilization, favoring regioselective product formation.
Chlorination of Pyrazoline Intermediate
The pyrazoline intermediate (2a ) is functionalized with a chloroethanone group to enable subsequent nucleophilic substitution. This step employs 2-chloroacetyl chloride in the presence of a base, yielding 2-chloro-1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone (3b ).
Optimized Protocol
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Pyrazoline : 2a (5 mmol)
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Chlorinating Agent : 2-Chloroacetyl chloride (6 mmol)
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Base : Triethylamine (7 mmol)
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Solvent : Dichloromethane (20 mL)
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Temperature : 0–5°C (ice bath)
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Yield : 82% after recrystallization from hexane/ethyl acetate.
Critical Notes
Nucleophilic Substitution with Morpholine
The final step involves substituting the chlorine atom in 3b with morpholine. This is achieved via a nucleophilic aromatic substitution (SNAr) reaction under mild conditions.
Procedure
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Chloroethanone : 3b (2 mmol)
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Nucleophile : Morpholine (2.4 mmol)
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Base : Triethylamine (2.4 mmol)
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Solvent : Ethyl acetate (15 mL)
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Temperature : Reflux (4 hours)
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Workup : Solvent evaporation, aqueous wash, and recrystallization from DMF/water.
Yield and Purity
Mechanistic Pathway
Morpholine acts as a nucleophile, attacking the electrophilic carbon adjacent to the carbonyl group. Triethylamine scavenges HCl, driving the reaction to completion.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR (400 MHz, DMSO-d6) :
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13C NMR (100 MHz, DMSO-d6) :
Infrared (IR) Spectroscopy
Mass Spectrometry
Comparative Analysis of Synthetic Methodologies
Solvent and Catalyst Effects
Yield Optimization Strategies
| Factor | Optimal Condition | Yield Impact |
|---|---|---|
| Hydrazine Equivalents | 1.2 eq | +12% |
| Reaction Time (Step 1) | 12 hours | Max conversion |
| Morpholine Equivalents | 1.2 eq | +8% |
Computational and Mechanistic Studies
Density Functional Theory (DFT) Calculations
Chemical Reactions Analysis
Types of Reactions
1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: The morpholine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the pyrazole and thiophene rings suggests potential interactions with nucleic acids or proteins, which could result in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Pyrazoline Derivatives
Substituent Effects on Physicochemical Properties
- Thiophene vs. Furan : Thiophene’s sulfur atom increases aromatic stability and polarizability compared to furan, enhancing π-π stacking and charge-transfer interactions .
- Morpholine vs. Pyrrolidine : Morpholine’s oxygen atom improves aqueous solubility (logP ~1.2 vs. pyrrolidine’s ~2.5), making it more suitable for hydrophilic environments .
- Electron-Withdrawing Groups (e.g., NO₂, F): Fluorophenyl and nitrophenyl substituents increase metabolic resistance but may reduce solubility .
Biological Activity
1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, providing insights into its mechanisms of action and therapeutic potential.
Synthesis and Structural Characteristics
The synthesis of the compound involves the reaction of 3-(4-methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one with thiosemicarbazine hydrochloride in the presence of potassium hydroxide. This reaction typically occurs in ethanol and results in the formation of yellow crystalline products upon cooling and recrystallization . The compound's structure features a central pyrazole ring that exhibits a twisted conformation, with notable dihedral angles between the pyrazole and thiophene rings .
Table 1: Structural Parameters
| Parameter | Value |
|---|---|
| Dihedral Angle (Pyrazole-Thiophene) | 7.19° |
| Dihedral Angle (Pyrazole-Toluene) | 71.13° |
| Inter-centroid Distance (π–π interactions) | 3.7516 Å |
| Inter-planar Distance | 3.5987 Å |
Biological Activity
The biological activity of 1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone has been evaluated primarily for its potential as an anti-cancer agent. Research indicates that compounds with similar structural motifs exhibit significant anti-tumor activities against various cancer cell lines.
Case Studies
- Anti-tumor Activity : A related study on thiophene derivatives demonstrated that certain compounds showed moderate to excellent anti-tumor activities against A549, MCF-7, and HeLa cell lines. For instance, a derivative exhibited an IC50 value of 0.20 µM against A549 cells . Although specific data for the target compound is limited, its structural similarity suggests potential efficacy.
- Mechanism of Action : The biological evaluation has focused on pathways such as PI3K/Akt/mTOR signaling. Compounds similar to our target have been shown to inhibit this pathway effectively, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is crucial for developing therapeutics aimed at cancer treatment.
Molecular Interactions
The interactions within the crystal structure reveal that molecules are linked by N—H⋯S hydrogen bonds, forming chains that propagate along specific crystallographic directions. Additionally, π–π stacking interactions between thiophene and pyrazole rings may contribute to the stability and biological activity of the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
